molecular formula C17H13F2N3O2 B2791625 N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-21-6

N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2791625
CAS No.: 941974-21-6
M. Wt: 329.307
InChI Key: NHWKZMMXADSWRZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine carboxamide class, characterized by a bicyclic naphthyridine core substituted with a 2-oxo-1,2-dihydro group, an ethyl group at position 1, and a 2,4-difluorophenyl carboxamide at position 2. It is structurally related to HIV-1 integrase inhibitors and immunomodulators, with modifications influencing potency, solubility, and resistance profiles .

Key structural features:

  • 1-Ethyl group: Enhances metabolic stability compared to bulkier substituents.
  • 2,4-Difluorophenyl carboxamide: Improves target binding via hydrophobic and halogen-bonding interactions.
  • 2-Oxo-1,2-dihydro group: Critical for chelating metal ions in enzymatic active sites (e.g., HIV integrase) .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-6-5-11(18)9-13(14)19/h3-9H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKZMMXADSWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2,4-difluorobenzaldehyde and ethyl 3-aminopyridine-2-carboxylate, under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or ethanol, with a catalyst such as p-toluenesulfonic acid to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the naphthyridine core or the difluorophenyl group.

  • Substitution: Substitution reactions at the naphthyridine ring or the carboxamide group can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of naphthyridine derivatives, including N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. These compounds exhibit potent activity against various viral infections, particularly those associated with HIV. For instance, derivatives containing similar naphthyridine structures have shown single-digit nanomolar potencies against HIV vectors carrying wild-type integrase . Such findings suggest that this compound could serve as a lead structure for developing antiviral agents.

1.2 Antiproliferative Effects

The compound has also demonstrated antiproliferative effects against cancer cell lines. Research indicates that 1,5-naphthyridine derivatives possess significant cytotoxic activity against various human cancer cells. The structural modifications in compounds like this compound can enhance their interactions with biological targets involved in tumor growth and proliferation .

Pharmacological Applications

2.1 Central Nervous System Disorders

Naphthyridine derivatives are being investigated for their potential in treating central nervous system disorders. The modulation of metabotropic glutamate receptors (mGluRs) has been identified as a therapeutic target for neuropsychiatric conditions. Compounds with naphthyridine scaffolds may act as modulators of these receptors, thereby offering new avenues for the treatment of disorders such as schizophrenia and anxiety .

2.2 Antibacterial and Antiparasitic Activities

In addition to antiviral and anticancer properties, naphthyridines have shown antibacterial and antiparasitic activities. Their mechanisms often involve the disruption of microbial cell functions or the inhibition of key enzymes necessary for pathogen survival . This broad spectrum of biological activity makes them candidates for further development as antimicrobial agents.

Chemical Applications

3.1 Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic strategies involving electrophilic aromatic substitution and coupling reactions. The versatility in its synthesis allows for the introduction of different substituents that can modulate its biological activity .

3.2 Material Science

The unique chemical properties of naphthyridines have led to their exploration in material science applications such as organic light-emitting diodes (OLEDs) and sensors. Their ability to form stable complexes with metals enhances their utility in electronic devices and sensor technologies .

Case Studies

Study Focus Findings
Study on Antiviral PotencyInvestigated the antiviral effects against HIVIdentified nanomolar potency in related naphthyridine compounds
Anticancer Activity AssessmentEvaluated cytotoxic effects on cancer cell linesDemonstrated significant antiproliferative effects
Pharmacological TargetingExplored interactions with mGluRsSuggested potential for treating neuropsychiatric disorders

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes and signaling pathways.

  • Receptors: Binding to receptors can trigger intracellular signaling cascades, resulting in physiological responses.

Comparison with Similar Compounds

Modifications at Position 1

Substituents at position 1 significantly affect activity and pharmacokinetics:

Compound Name R1 Substituent Molecular Formula Key Data Reference
Target Compound Ethyl C₁₈H₁₆F₂N₃O₂ N/A (prototype) -
N-(2,4-Difluorobenzyl)-1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Benzyloxy C₂₄H₂₀F₂N₃O₃ Yield: 70% (microwave synthesis)
N-(2,4-Difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20c) Hydroxy C₁₇H₁₂F₂N₃O₃ Yield: 45% (HPLC purification)
P682-0577 (ChemDiv) 4-Methoxyphenyl C₂₃H₁₇F₂N₃O₄ Molecular weight: 437.4 g/mol

Key Findings :

  • Benzyloxy derivatives (e.g., from ) show higher synthetic yields (70–100%) but may suffer from metabolic instability due to the labile benzyl group .
  • 4-Methoxyphenyl substitution (P682-0577) introduces electron-donating groups, which may enhance solubility but reduce cellular permeability .

Modifications at Position 4 and 6

Position 4 and 6 substitutions are critical for antiviral potency:

Compound Name R4/R6 Substituent Activity Notes Reference
OZ1 (PDB: 8FNQ) 6-(6-Hydroxyhexyl) Binds HIV integrase E138K mutant
5a (4-([1,1′-Biphenyl]-4-ylamino)) Biphenylamino High-yield synthesis (70%)
9a (6-(2-(Methylsulfonyl)vinyl) Vinyl-sulfone Low yield (14%) due to Pd coupling

Key Findings :

  • 6-Hydroxyhexyl chain (OZ1) improves water solubility and integrase binding, confirmed by X-ray crystallography (PDB: 8FNQ) .
  • Biphenylamino groups (5a) enhance π-π stacking interactions but may increase molecular weight (>500 g/mol), affecting bioavailability .
  • Vinyl-sulfone derivatives (9a) show promise against drug-resistant HIV strains but require optimization of palladium-catalyzed coupling steps .

Modifications in the Carboxamide Side Chain

The 2,4-difluorophenyl group is a common motif, but alternatives exist:

Compound Name Carboxamide Group Molecular Weight (g/mol) Notes Reference
Target Compound 2,4-Difluorophenyl 357.3 Balanced lipophilicity -
VL15 (Immunomodulator) Cycloheptyl 456.5 Binds to adenosine receptors
33 (Piperazine-substituted) 3-Chloro-2-fluorobenzyl 541.9 Improved CNS penetration

Key Findings :

  • Piperazine derivatives (e.g., 33) demonstrate enhanced blood-brain barrier penetration, useful for CNS-targeted therapies .

Biological Activity

N-(2,4-Difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine class and features a difluorophenyl group, an ethyl group, and a carboxamide functional group. Its molecular formula is C17H14F2N2O2C_{17}H_{14}F_2N_2O_2, and it exhibits a complex structure conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of certain receptors, particularly the α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes and are potential targets for treating cognitive disorders.

Key Mechanisms:

  • Allosteric Modulation : Enhances the activity of α7 nAChRs in the presence of agonists like nicotine, leading to improved neurotransmitter release and synaptic plasticity .
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. The difluorophenyl substitution enhances the compound's effectiveness against various bacterial strains. For instance, studies have shown that related compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Naphthyridine derivatives are being explored for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on α7 nAChR Modulation : In vitro experiments demonstrated that this compound significantly enhances receptor activity at concentrations around 10 µM. The maximum modulation observed was approximately 600% compared to control groups .
    CompoundEC50 (µM)Max Modulation (%)
    N-(2,4-Difluorophenyl)-1-ethyl...0.38600
  • Antimicrobial Activity : In a comparative study against standard antibiotics, the compound exhibited IC50 values lower than many commonly used antibiotics against resistant bacterial strains .
  • Anticancer Efficacy : A recent study reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models when administered at therapeutic doses over two weeks .

Q & A

Basic: What are the standard synthetic routes for N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of precursor amines or ketones to generate the 1,8-naphthyridine core.

Substituent Introduction : Coupling reactions (e.g., amide bond formation) between the naphthyridine intermediate and 2,4-difluorophenyl groups using reagents like EDC or DCC .

Purification : Column chromatography or recrystallization to isolate the product.
Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction temperatures ranging from ambient to reflux conditions .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.24–7.46 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 423 for a related derivative) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1686 cm⁻¹) .
  • HPLC : Assesses purity (>95% typical) .

Basic: What biological activities are associated with this compound?

Answer:
The naphthyridine core and fluorophenyl substituents confer:

  • Enzyme Inhibition : Binding to active/allosteric sites of kinases or proteases .
  • Anticancer Activity : Induction of apoptosis via caspase-3 activation or cell cycle arrest (G1/S phase) .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst Use : POCl₃ improves cyclization yields (e.g., 66% yield in a related compound) .
  • Temperature Control : Reflux conditions (80–100°C) for amide bond formation .
  • In-line Monitoring : TLC or HPLC tracks reaction progress to minimize side products .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected NMR peaks) require:

  • Multi-Technique Validation : Cross-checking NMR, MS, and IR data .
  • X-ray Crystallography : Resolves ambiguities in bond angles/positions (hypothetical application, as structural data for this compound is limited) .
  • Isotopic Labeling : Clarifies proton environments in complex spectra .

Advanced: What computational methods predict the compound's biological targets?

Answer:

  • Molecular Docking : Simulates binding to enzymes (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., fluorine's electronegativity) with activity .
  • MD Simulations : Assesses stability of ligand-target complexes over time (≥50 ns trajectories recommended) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

Substituent Variation : Replace 2,4-difluorophenyl with chlorobenzyl or methoxy groups to assess steric/electronic effects .

Bioassays : Test modified analogs against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) .

Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors at C3) .

Advanced: What is the role of fluorophenyl groups in biological activity?

Answer:

  • Electronic Effects : Fluorine's electronegativity enhances binding to hydrophobic enzyme pockets .
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .
  • Selectivity : Fluorine substitution patterns (e.g., 2,4-diF) minimize off-target interactions .

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